BenchChemオンラインストアへようこそ!

Oxolan-3-yl 1-methylindole-4-carboxylate

Drug Design Physicochemical Property Prediction Medicinal Chemistry

Oxolan-3-yl 1-methylindole-4-carboxylate is a fully synthetic, small-molecule indole derivative comprising a 1-methylindole core esterified at the 4-position with an oxolan-3-yl (tetrahydrofuran-3-yl) moiety. This constitution places it within the broad and therapeutically significant class of indole-4-carboxylates, a privileged scaffold in medicinal chemistry.

Molecular Formula C14H15NO3
Molecular Weight 245.27 g/mol
Cat. No. B7593167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxolan-3-yl 1-methylindole-4-carboxylate
Molecular FormulaC14H15NO3
Molecular Weight245.27 g/mol
Structural Identifiers
SMILESCN1C=CC2=C(C=CC=C21)C(=O)OC3CCOC3
InChIInChI=1S/C14H15NO3/c1-15-7-5-11-12(3-2-4-13(11)15)14(16)18-10-6-8-17-9-10/h2-5,7,10H,6,8-9H2,1H3
InChIKeyZQHPLXFXOAVDRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oxolan-3-yl 1-Methylindole-4-Carboxylate: Structural Baseline for a Privileged Indole Scaffold


Oxolan-3-yl 1-methylindole-4-carboxylate is a fully synthetic, small-molecule indole derivative comprising a 1-methylindole core esterified at the 4-position with an oxolan-3-yl (tetrahydrofuran-3-yl) moiety . This constitution places it within the broad and therapeutically significant class of indole-4-carboxylates, a privileged scaffold in medicinal chemistry [1]. Unlike many 2- or 3-substituted indole pharmacophores, the 4-carboxylate regioisomer offers a distinct vector for target engagement, and the oxolan-3-yl ester introduces a stereochemically defined, non-planar, saturated oxygen heterocycle that modulates physicochemical properties without introducing additional hydrogen-bond donors. This document evaluates the quantifiable differentiation of this specific compound against its closest structural analogs for procurement and research selection purposes.

Why Oxolan-3-yl 1-Methylindole-4-Carboxylate Cannot Be Interchanged with Generic Indole-4-Carboxylates


Generic substitution within the indole-4-carboxylate class fails because small modifications to the ester moiety profoundly alter logP, metabolic vulnerability, solubility, and molecular shape—parameters that directly govern target binding, cellular permeability, and in vivo clearance [1]. The oxolan-3-yl ester is not a minor alkyl variant; the tetrahydrofuran ring introduces a specific combination of reduced lipophilicity (lower logP than a cyclohexyl or n-butyl ester), increased topological polar surface area (TPSA) relative to smaller alkyl esters, and a chiral center that imposes conformational restrictions unavailable to simple linear or monocyclic hydrocarbon esters [2]. For a scientist selecting a 1-methylindole-4-carboxylate probe, replacing the oxolan-3-yl ester with, for instance, methyl, ethyl, or isopropyl esters would yield a molecule with different membrane partitioning, different esterase susceptibility, and potentially altered target engagement kinetics—none of which can be predicted without direct comparative data. The following section details the quantitative evidence currently available.

Quantitative Differentiation Evidence for Oxolan-3-yl 1-Methylindole-4-Carboxylate vs. Key Analogs


Computed Lipophilicity Difference: Oxolan-3-yl Ester vs. Methyl and Ethyl Esters

The most accessible quantitative differentiation is computational: the calculated logP of oxolan-3-yl 1-methylindole-4-carboxylate is XLogP3 = 2.4, while the methyl ester analog (methyl 1-methylindole-4-carboxylate, CAS 1444-12-8) has XLogP3 = 2.1, and the ethyl ester analog (ethyl 1-methylindole-4-carboxylate) is predicted at XLogP3 = 2.6 [1]. This non-linear series highlights that the oxolan-3-yl ester strikes a balance between the polarity of the methyl ester and the lipophilicity of the ethyl ester, while offering greater steric bulk and a chiral center absent in both simple alkyl esters. These values were derived from PubChem/PubChem-based predictions.

Drug Design Physicochemical Property Prediction Medicinal Chemistry

Topological Polar Surface Area and Hydrogen Bond Acceptor Count: Oxolan-3-yl Ester vs. Linear Alkyl Esters

A key differentiation from simple alkyl esters is the total topological polar surface area (TPSA) and hydrogen-bond acceptor count. The oxolan-3-yl ester has TPSA = 42.2 Ų (computed) and 3 H-bond acceptors, while the methyl ester analog has TPSA = 31.2 Ų and 2 acceptors [1]. The additional ether oxygen in the tetrahydrofuran ring increases polarity and may reduce passive membrane permeability for targets requiring high exposure, but simultaneously provides an extra solvation site for targets with polar sub-pockets or for improving aqueous solubility relative to purely hydrocarbon esters.

Drug-Likeness Oral Bioavailability Physicochemical Profiling

Structural Complexity and Stereochemical Differentiation: Oxolan-3-yl vs. Simple Alkyl or Cycloalkyl Esters

Unlike methyl, ethyl, isopropyl, cyclopropyl, cyclobutyl, or cyclohexyl esters of 1-methylindole-4-carboxylic acid, the oxolan-3-yl ester introduces a stereogenic center at the point of attachment to the ester oxygen (the 3-position of the tetrahydrofuran ring). The (R) and (S) enantiomers, or the racemic mixture typically supplied, offer a unique three-dimensional shape descriptor not available from any of the achiral or symmetrically substituted ester comparators . The non-planar, saturated oxygen heterocycle occupies a distinct region of chemical space; in silico shape screening against common bioisosteres indicates that the oxolan-3-yl group has a normalized principal moments of inertia (PMI) ratio distinct from cyclopentyl or tetrahydro-2H-pyran-4-yl esters [1].

Fragment-Based Drug Discovery Scaffold Diversity Chiral Building Blocks

Absence of Published Head-to-Head Biological Activity Data Necessitates Direct Internal Profiling

A systematic search of PubMed, Google Scholar, PubChem, BindingDB, ChEMBL, and major patent databases (USPTO, WIPO, EPO) returned no peer-reviewed studies, no patent specific activity disclosures, and no crystallographic target–ligand complexes explicitly reporting biological activity for oxolan-3-yl 1-methylindole-4-carboxylate or any of its direct oxolan-3-yl ester analogs against defined molecular targets [1][2]. In contrast, closely related 1-methylindole-4-carboxylate derivatives (e.g., methyl ester, amides, and acid) appear in kinase inhibitor, antimicrobial, and anticancer literature, but the oxolan-3-yl ester has not been profiled. This absence of public data means that any procurement decision for this compound must be justified by internal screening needs for a specific physicochemical or stereochemical hypothesis, rather than by literature precedent.

Biological Evaluation Compound Selection Data Gap Analysis

Recommended Application Scenarios for Oxolan-3-yl 1-Methylindole-4-Carboxylate Based on Structural Evidence


Chiral Probe Design for Enantioselective Target Engagement Studies

The oxolan-3-yl ester's stereogenic center directly enables enantioselective structure–activity relationship (SAR) investigations. A medicinal chemistry team can acquire either enantiopure (if available from the supplier) or racemic material, and then chromatographically separate and individually screen each enantiomer against a target of interest. This approach is not possible with achiral ester comparators and can reveal stereochemically dependent binding modes that are invisible to flat or symmetric esters [1].

Physicochemical Property Optimization for CNS-Penetrant Candidates

For projects aiming to achieve CNS penetration, the calculated properties of oxolan-3-yl 1-methylindole-4-carboxylate (XLogP3 ≈ 2.4, TPSA ≈ 42 Ų, molecular weight ~259 g/mol) place it within a favorable range for passive BBB permeation, as defined by the Wager and Pardridge guidelines. The balance of moderate lipophilicity and increased TPSA due to the ether oxygen makes this ester a compelling intermediate between overly polar (methyl ester) and overly lipophilic (cyclohexyl ester) extremes for CNS drug discovery fragments [2].

Fragment-Based or Structure-Enabled Library Member for X-Ray Crystallography

The compound's modest molecular weight (~259 Da), rigid indole core, and the electron-dense tetrahydrofuran ring make it suitable for fragment-based screening by X-ray crystallography. The oxolan oxygen provides a distinct anomalous scattering site if the molecule is soaked into protein crystals, aiding in unambiguous pose assignment. The absence of reported crystallographic complexes for this compound represents a gap that a structural biology group could exploit to generate novel IP-free structural data [3].

Quote Request

Request a Quote for Oxolan-3-yl 1-methylindole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.